molecular formula C24H21N5O4 B4155325 3-nitro-4-piperidin-1-yl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide

3-nitro-4-piperidin-1-yl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide

Cat. No.: B4155325
M. Wt: 443.5 g/mol
InChI Key: FPQOKUPNJVQWAO-UHFFFAOYSA-N
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Description

3-nitro-4-piperidin-1-yl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide is a complex organic compound that features a benzamide core substituted with nitro, piperidinyl, pyridinyl, and benzoxazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-4-piperidin-1-yl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide typically involves multi-step organic reactions. The process begins with the nitration of a benzene derivative to introduce the nitro group. Subsequent steps involve the formation of the piperidinyl and benzoxazolyl moieties through cyclization reactions. The final step is the coupling of these intermediates to form the target compound under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-nitro-4-piperidin-1-yl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane or ethanol are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 3-nitro-4-piperidin-1-yl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide may be studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or nucleic acids could make it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique structure may also make it useful in the design of advanced polymers or coatings.

Mechanism of Action

The mechanism of action of 3-nitro-4-piperidin-1-yl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-3-(1-piperidinyl)benzamide
  • 2-(4-pyridinyl)-1,3-benzoxazole
  • N-(4-pyridinyl)-4-(1-piperidinyl)benzamide

Uniqueness

Compared to similar compounds, 3-nitro-4-piperidin-1-yl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide stands out due to its combination of functional groups

Properties

IUPAC Name

3-nitro-4-piperidin-1-yl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O4/c30-23(17-4-6-20(21(14-17)29(31)32)28-12-2-1-3-13-28)26-18-5-7-22-19(15-18)27-24(33-22)16-8-10-25-11-9-16/h4-11,14-15H,1-3,12-13H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQOKUPNJVQWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CC=NC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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